Product packaging for Crizotinib-d5(Cat. No.:CAS No. 1395950-48-7)

Crizotinib-d5

Cat. No.: B586314
CAS No.: 1395950-48-7
M. Wt: 450.339
InChI Key: ZSDTZQWYOPVQMX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope-Labeled Analogs in Pharmaceutical and Chemical Biology Research

Stable isotope-labeled compounds are instrumental in various stages of drug discovery and development. researchgate.netmedchemexpress.com They are particularly crucial for quantitative analysis, allowing researchers to accurately measure the concentration of a drug in biological samples. veeprho.comresearchgate.net

Deuterium (B1214612) labeling, the substitution of hydrogen with its heavier isotope, is a key technique in pharmaceutical research. Because deuterium and hydrogen have nearly identical physical properties, this substitution is one of the smallest structural changes that can be made to a molecule. stichtingduos.nl However, the carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. stichtingduos.nl This increased stability can slow down metabolic processes that involve the cleavage of this bond. stichtingduos.nl

In analytical chemistry, particularly in mass spectrometry (MS) and liquid chromatography (LC), deuterated compounds like Crizotinib-d5 are used as internal standards. veeprho.comlabchem.com.my Since the deuterated analog has a slightly higher mass than the parent compound, it can be distinguished by the mass spectrometer. nih.gov This allows for precise quantification of the parent drug in complex biological matrices, as the internal standard helps to correct for variations during sample preparation and analysis. researchgate.netnih.gov

This compound is primarily utilized in preclinical research and the development of analytical methods. veeprho.comnih.gov It serves as an internal standard for the accurate quantification of Crizotinib (B193316) in biological samples such as plasma. nih.govresearchgate.net This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. veeprho.comresearchgate.net The use of this compound ensures the reliability and accuracy of data in therapeutic drug monitoring and metabolic research. veeprho.comnih.gov

Role of Deuterium Labeling in Enhancing Analytical Precision and Mechanistic Insights

Contextualization of this compound within Target-Directed Kinase Inhibitor Research

To understand the role of this compound, it is important to first understand its parent compound, Crizotinib.

Crizotinib is a potent and selective dual inhibitor of the c-MET and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases. caymanchem.comacs.org It functions as an ATP-competitive inhibitor, meaning it competes with adenosine (B11128) triphosphate (ATP) to bind to the kinase's active site. medchemexpress.comwikipedia.org This inhibition blocks signaling pathways that are crucial for tumor cell growth and survival. acs.org

Crizotinib has demonstrated significant antitumor activity in preclinical models and is an approved treatment for certain types of non-small cell lung cancer (NSCLC). wikipedia.orgmdpi.comnih.gov Its discovery and development were significantly aided by structure-based drug design. acs.org

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net This technique is widely used in preclinical and clinical studies to measure drug concentrations in biological fluids. nih.govuu.nl The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such assays due to its ability to mimic the behavior of the analyte (Crizotinib) during extraction and ionization, thus improving the accuracy and precision of the measurement. nih.govnih.gov

For instance, in studies developing methods to quantify Crizotinib and other anticancer drugs in human plasma, this compound was used as the internal standard to ensure the reliability of the results. nih.govresearchgate.net These validated methods are then applied in therapeutic drug monitoring to support the clinical use of these targeted therapies. uu.nl

Table 1: Key Properties of Crizotinib and this compound

Property Crizotinib This compound Reference
Chemical Formula C₂₁H₂₂Cl₂FN₅O C₂₁H₁₇D₅Cl₂FN₅O caymanchem.comwikipedia.org
Molar Mass 450.34 g/mol 455.4 g/mol caymanchem.comwikipedia.org
Primary Use Anti-cancer medication (Kinase Inhibitor) Internal standard for analytical research veeprho.comwikipedia.org
Mechanism of Action Inhibitor of ALK, c-Met, and ROS1 tyrosine kinases Same as Crizotinib (biologically), but primarily used for analytical distinction caymanchem.commedchemexpress.com
Key Research Application Preclinical and clinical studies of cancer therapeutics Pharmacokinetic studies, therapeutic drug monitoring, bioanalytical method validation veeprho.comacs.orgnih.gov

Properties

CAS No.

1395950-48-7

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.339

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1

InChI Key

ZSDTZQWYOPVQMX-GFCCVEGCSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5;  (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5;  PF 02341066-d5;  PF 2341066-d5;  [3-

Origin of Product

United States

Synthetic Pathways and Deuterium Incorporation Strategies for Crizotinib D5

Retrosynthetic Analysis of Crizotinib-d5

A retrosynthetic analysis of this compound deconstructs the molecule into key synthetic precursors. The primary disconnection points are the ether linkage and the bond connecting the pyrazole (B372694) and pyridine (B92270) rings, typically formed via a Suzuki coupling reaction. pharmablock.com

The core structure of Crizotinib (B193316) consists of three main fragments:

A substituted 2-aminopyridine (B139424) core.

A chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol side chain.

A 4-(1H-pyrazol-4-yl)piperidine moiety.

For this compound, the deuterium (B1214612) atoms are specifically located on the piperidine (B6355638) ring. caymanchem.comlgcstandards.com Therefore, the retrosynthetic strategy must involve a deuterated piperidine building block. The key disconnection breaks the C-N bond between the pyrazole and the deuterated piperidine ring, and the C-C bond of the Suzuki coupling.

This leads to three primary synthons:

Fragment A: An appropriately functionalized pyrazole boronic ester, such as Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. synzeal.com In the synthesis of the deuterated analog, this fragment would be built using a deuterated piperidine starting material.

Fragment B: A halogenated 2-amino-3-hydroxypyridine (B21099) derivative.

Fragment C: The chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

An alternative strategy, particularly for higher levels of deuteration (e.g., Crizotinib-d9), involves introducing deuterium at later stages through exchange reactions on advanced intermediates. nih.govresearchgate.net

Key Deuterium Incorporation Steps and Methodologies

The introduction of deuterium into the Crizotinib scaffold can be achieved through several methods, primarily differing in the timing and the reagents used to introduce the deuterium atoms.

Stereoselective deuteration is critical when the deuterium atoms are introduced near a chiral center or into a prochiral position, where the orientation of the C-D bond is specific. While the standard this compound synthesis utilizes a deuterated piperidine-d5 synthon where the deuterated carbons are not stereocenters, the principles of stereoselective deuteration are fundamental in modern synthetic chemistry. caymanchem.comlgcstandards.com

General methods for stereoselective deuteration often involve:

Asymmetric Hydrogenation/Deuteration: Using chiral catalysts to deliver deuterium gas (D₂) or a deuteride (B1239839) source to one face of a double bond. rsc.org

Enzyme-Catalyzed Reactions: Utilizing the high stereospecificity of enzymes to incorporate deuterium from deuterated solvents or substrates. arkat-usa.org

Directed Reactions: Employing directing groups on a molecule to guide a metal catalyst or reagent to a specific site for deuteration. d-nb.infonih.gov

For instance, the synthesis of stereoselectively deuterated l-glutamate semialdehyde has been achieved through the asymmetric deuteration of didehydro-amino acid precursors. rsc.org While not directly applied in the most common this compound synthesis, such techniques are invaluable for creating complex, stereospecifically labeled internal standards.

Hydrogen-Deuterium (H/D) exchange is a powerful method for introducing deuterium by replacing existing hydrogen atoms. nih.govthermofisher.com This is particularly effective for hydrogens adjacent to activating groups like carbonyls or on aromatic rings under certain conditions.

A reported synthesis of racemic [D₉]crizotinib heavily relies on this technique. nih.govresearchgate.net The key steps include:

Base-catalyzed H/D exchange: An acetophenone (B1666503) precursor is treated with deuterium oxide (D₂O) in a basic solution. The hydrogens on the methyl group, being acidic, are exchanged for deuterium.

Repeated Exchange Cycles: To maximize deuterium incorporation, the process of dissolving the intermediate in D₂O and stirring at elevated temperatures can be repeated. researchgate.net

This method allows for the late-stage introduction of deuterium, which can be synthetically efficient. The specificity is controlled by the chemical environment of the targeted C-H bonds.

The most direct method to produce this compound involves using a building block that already contains the deuterium atoms. The synthesis of (R)-Crizotinib-d5 (piperidine-3,3,4,5,5-d5) relies on a deuterated piperidine precursor. lgcstandards.com

In a broader context, a variety of deuterated reagents are commercially available and essential for isotope labeling. eurisotop.com

Table 1: Common Deuterated Reagents in Chemical Synthesis

Reagent Name Formula Common Application
Deuterium Oxide D₂O Source for H/D exchange reactions. nih.govresearchgate.net
Sodium Borodeuteride NaBD₄ Reduces aldehydes and ketones to deuterated alcohols. nih.govresearchgate.net
Deuterium Gas D₂ Catalytic deuteration of alkenes and alkynes. d-nb.info
Deuterated Solvents (e.g., Chloroform-d) CDCl₃ Used as solvents and can sometimes participate in reactions. arkat-usa.org

In the synthesis of [D₉]crizotinib, both D₂O and NaBD₄ are used as key reagents to introduce a total of nine deuterium atoms into the final molecule. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Reactions for Specific Labeling

Optimization of Synthetic Yields and Isotopic Purity for this compound

For a deuterated compound to function effectively as an internal standard, both its chemical and isotopic purity must be exceptionally high.

Chemical Purity: This refers to the percentage of the desired compound relative to any impurities. Syntheses of deuterated Crizotinib report high chemical purities, such as >95% or 99.60%, typically determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.commedchemexpress.com

Isotopic Purity (or Enrichment): This measures the percentage of molecules that contain the desired number of deuterium atoms at the specified locations. For this compound, an isotopic purity of ≥99% for deuterated forms (d₁-d₅) is often cited. caymanchem.com For a sample of [D₉]crizotinib, a deuterium enrichment of >95% has been reported. researchgate.net

Optimization strategies include:

Reaction Conditions: For H/D exchange reactions, extending reaction times, increasing the temperature, or performing multiple exchange cycles can enhance deuterium incorporation. researchgate.net

Purification: Rigorous purification of intermediates and the final product via column chromatography or recrystallization is essential to remove both chemical and isotopically lighter impurities.

Quality Control: Analytical techniques like Mass Spectrometry (MS) are used to confirm the mass shift and isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the location of the deuterium atoms by observing the disappearance of proton signals. researchgate.net

Isotopic Distribution and Positional Specificity in this compound Synthesis

The precise location and number of deuterium atoms (isotopic distribution and positional specificity) are defining characteristics of a labeled compound.

For the commonly available (R)-Crizotinib-d5, the formal chemical name specifies the exact location of the deuterium atoms: 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-3,3,4,5,5-d₅ )-1H-pyrazol-4-yl]-2-pyridinamine. caymanchem.comlgcstandards.com This indicates that all five deuterium atoms are on the piperidine ring at positions 3, 4, and 5. This specificity is achieved by starting the synthesis with a pre-labeled piperidine-d5 building block.

Different isotopologues of deuterated Crizotinib have been synthesized for various research purposes.

Table 2: Reported Deuterated Isotopologues of Crizotinib

Compound Name CAS Number Molecular Formula Deuterium Count Deuteration Position
This compound 1395950-48-7 C₂₁H₁₇D₅Cl₂FN₅O 5 Pyridine ring (positions unspecified in source) pharmaffiliates.com
(R)-Crizotinib-d5 1395950-84-1 C₂₁H₁₇D₅Cl₂FN₅O 5 Piperidine-3,3,4,5,5-d₅ caymanchem.comlgcstandards.com
Crizotinib-d8 1523579-82-9 Not Available 8 Not specified clearsynth.com

The choice of isotopologue depends on its intended application. A d5-labeled standard is sufficient for most LC-MS applications, providing a clear mass shift from the unlabeled analyte. researchgate.net The positional specificity on the piperidine ring ensures the label is likely in a metabolically stable position, preventing its loss during biological processing, which is a critical requirement for an internal standard.

Advanced Analytical Methodologies Utilizing Crizotinib D5

Crizotinib-d5 as a Stable Isotope Internal Standard in Mass Spectrometry

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative mass spectrometry. This compound is specifically designed for this purpose in the analysis of Crizotinib (B193316). caymanchem.comlabchem.com.my

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte—in this case, this compound—to a sample. up.ac.zaontosight.aiwikipedia.org This "isotope spike" serves as an internal standard. up.ac.za The fundamental principle of SIDMS is that the stable isotope-labeled standard is chemically identical to the native analyte and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com

The mass spectrometer distinguishes between the analyte (Crizotinib) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio difference. ontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. ontosight.ai This method effectively corrects for variations in sample handling and instrument response, leading to highly precise and accurate quantification. ontosight.aifiveable.me

Advantages of this compound in Overcoming Matrix Effects and Ion Suppression

In bioanalytical chemistry, "matrix effects" refer to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). gimitec.com This can lead to either ion suppression or enhancement, causing inaccurate quantification. gimitec.com

The primary advantage of using this compound as an internal standard is its ability to compensate for these matrix effects. clearsynth.comtexilajournal.com Since this compound is chemically almost identical to Crizotinib, it co-elutes during chromatographic separation and experiences the same matrix-induced ion suppression or enhancement. chromforum.orgresearchgate.net By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and reliable results. texilajournal.com This is a significant advantage over using a different chemical entity as an internal standard, which may not experience the same degree of matrix effect. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Crizotinib Quantification

LC-MS/MS is the preferred method for the quantification of Crizotinib in biological samples, and this compound is an integral part of these validated methods. researchgate.netd-nb.info

Chromatographic Separation Parameters Utilizing this compound

The goal of the chromatographic step is to separate Crizotinib and this compound from other matrix components to minimize interference. Various reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed.

A common approach involves using a C18 column with a gradient elution. For instance, one method utilizes an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.5) and acetonitrile (B52724), at a flow rate of 0.400 mL/minute. researchgate.netnih.gov Another method employs a Supelco Discovery C18 column (50 × 2.1mm, 5.0 µ) with a gradient of acidified water and methanol. nih.gov The similar chemical properties of Crizotinib and this compound ensure they have very close, if not identical, retention times, which is crucial for effective matrix effect compensation. chromforum.org

Table 1: Example Chromatographic Conditions for Crizotinib Analysis

Parameter Condition 1 researchgate.netnih.gov Condition 2 humanjournals.com Condition 3 chalcogen.ro
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Prime's C18 (4.6 x 250mm, 5µ) Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase 10 mM ammonium formate (pH 4.5) and acetonitrile Methanol and Sodium Phosphate Buffer (pH 6.5) (85:15 v/v) Methanol:0.1%(v/v) ammonium hydroxide (B78521) (80:20)
Flow Rate 0.400 mL/min 0.7 mL/min 0.4 mL/min
Detection UV at 268 nm UV at 267 nm Mass Spectrometry
Injection Volume Not specified 20 µL Not specified

| Retention Time (Crizotinib) | 1.33 min nih.gov | 7.34 min | 0.46 min |

Mass Spectrometric Detection Parameters (Precursor and Product Ions) for Crizotinib and this compound

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. In MS/MS, a precursor ion (the protonated molecule of the analyte or internal standard) is selected and then fragmented to produce characteristic product ions. This process is known as multiple reaction monitoring (MRM).

For Crizotinib, a common precursor ion is m/z 450.3, which fragments into product ions such as m/z 260.4. researchgate.netsrce.hr For this compound, the precursor ion is m/z 455.0, reflecting the five deuterium (B1214612) atoms, and it fragments to a corresponding product ion, for example, m/z 265. researchgate.net The specific mass transitions monitored provide a high degree of certainty in the identification and quantification of the compounds.

Table 2: Mass Spectrometric Transitions for Crizotinib and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Crizotinib 450.3 260.4 researchgate.net
Crizotinib 450.2 260.2 nih.gov
This compound 455.0 265 researchgate.net

Calibration Curve Construction and Linearity Assessment with this compound as Internal Standard

To quantify Crizotinib in unknown samples, a calibration curve is constructed. uknml.com This is done by preparing a series of standards with known concentrations of Crizotinib and a constant concentration of this compound. nih.gov The peak area ratio of Crizotinib to this compound is plotted against the concentration of Crizotinib. scispace.com

These calibration curves typically demonstrate excellent linearity over a specific concentration range. For example, a validated method showed linearity for Crizotinib from 10.0 to 1000 ng/mL. researchgate.netnih.gov Another study reported a linear range of 20 to 2000 ng/ml with a correlation coefficient (r²) of 0.992. nih.gov The high correlation coefficient indicates a strong linear relationship, which is essential for accurate quantification. scispace.comresearchgate.net The use of this compound as the internal standard is critical in achieving this high degree of linearity and ensuring the precision and accuracy of the assay. nih.govscispace.com

Table 3: Linearity of Crizotinib Quantification using this compound

Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
10.0 - 1000 Not specified 10.0 researchgate.netnih.gov
20 - 2000 0.992 20 nih.gov
5 - 5000 (human plasma) > 0.998 5 nih.gov
2 - 2000 (mouse plasma) > 0.999 2 nih.gov
5 - 500 0.997 5 chalcogen.ro

Bioanalytical Method Validation for this compound-Assisted Assays

The process of bioanalytical method validation is fundamental to ensure the reliability and integrity of quantitative data from biological samples. When Crizotinib is the analyte of interest, its deuterated analog, this compound, is frequently employed as an internal standard (ISTD), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it shares nearly identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus compensating for variability during sample preparation and analysis. researchgate.net Validation of these assays is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.net

Assessment of Accuracy and Precision Using this compound

Accuracy and precision are cornerstone parameters in bioanalytical method validation, demonstrating the closeness of measured values to the nominal concentration and the degree of scatter between measurements, respectively. In assays utilizing this compound, these are meticulously evaluated to ensure the method's reliability for quantifying Crizotinib in biological matrices such as human plasma.

Research has demonstrated that LC-MS/MS methods using this compound as an internal standard achieve high levels of accuracy and precision. For instance, one validated method for Crizotinib in human and mouse plasma reported accuracies within 8% of the nominal target concentration and a coefficient of variation (%CV) for precision of less than 9% across all tested concentrations. nih.govresearchgate.net Another study for the simultaneous analysis of multiple kinase inhibitors, including Crizotinib with this compound as the ISTD, showed accuracy ranging from 89.2% to 110% and both within-run and between-run precision measurements falling within 10.2%. researchgate.net Similarly, another validated method reported intra- and inter-assay accuracies between 90.7%–110.7% and 94.7%–107.6%, respectively, with imprecision values at or below 10.1%. nih.gov These findings underscore the robustness that this compound imparts to the analytical method.

Detailed research findings on accuracy and precision from a validated LC-MS/MS assay are often presented for different quality control (QC) levels, typically low, medium, and high concentrations.

Table 1: Accuracy and Precision of Crizotinib Quantification Using this compound in Human Plasma

ParameterQC LevelFinding (Study 1) nih.govresearchgate.netFinding (Study 2) researchgate.netFinding (Study 3) d-nb.info
Accuracy (% of Nominal)LowWithin ±8%89.2% - 110%95.6% - 104.1%
MediumWithin ±8%89.2% - 110%95.6% - 104.1%
HighWithin ±8%89.2% - 110%95.6% - 104.1%
Precision (%CV)Low (Intra-assay)< 9%< 10.2%1.5% - 4.5%
Medium (Inter-assay)< 9%< 10.2%3.2% - 4.4%
High (Inter-assay)< 9%< 10.2%3.2% - 4.4%

Evaluation of Selectivity, Sensitivity, and Reproducibility

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. In assays using this compound, selectivity is confirmed by analyzing multiple sources of the biological matrix (e.g., at least six different lots of blank human plasma) to check for interferences at the retention time of Crizotinib and this compound. nih.govbiotech-asia.org Studies consistently show that no significant co-eluting peaks are observed in blank plasma samples, demonstrating the high selectivity of the method. nih.gov

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For Crizotinib assays using this compound, the LLOQ is validated to be sufficient for clinical and preclinical studies. For example, a validated method in human plasma established an LLOQ of 5 ng/mL, while another method for simultaneous analysis set the LLOQ for Crizotinib at 10.0 ng/mL. nih.govresearchgate.netresearchgate.net The analyte response at the LLOQ is typically required to be at least five times the response of a blank sample. biotech-asia.org

Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. The tight inter-assay precision values reported in validation studies (e.g., %CV < 9% or < 10.2%) are strong indicators of the method's reproducibility. nih.govresearchgate.net The use of this compound as an internal standard is a key factor in achieving this high reproducibility, as it effectively corrects for variations that may occur during sample processing and instrumental analysis.

Stability Testing of this compound in Analytical Samples

Stability testing is a critical component of bioanalytical method validation, ensuring that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. The stability of Crizotinib and, by extension, the analytical sample containing this compound, is evaluated under various conditions that mimic sample handling and storage. biotech-asia.org

These evaluations typically include:

Freeze-Thaw Stability: This test assesses the stability of the analyte after repeated cycles of freezing and thawing. In a validated assay, Crizotinib in human plasma samples (prepared with the this compound ISTD) was found to be stable through at least three freeze-thaw cycles. nih.govbiotech-asia.org

Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the processed sample at room temperature. For Crizotinib in human plasma, stability was established for up to 24 hours at ambient room temperature. nih.gov

Long-Term Stability: This evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended period. biotech-asia.org

Stock Solution Stability: The stability of the stock solutions of both Crizotinib and this compound is tested under storage conditions, typically at 4°C. nih.govbiotech-asia.org

In these stability studies, samples are considered stable if the measured concentration deviates by less than 15% from the initial, freshly prepared samples. nih.gov

Table 2: Stability of Crizotinib in Analytical Samples Containing this compound

Stability TestMatrixStorage ConditionDurationResult nih.gov
Freeze-Thaw StabilityHuman Plasma-80°C to Room Temperature3 CyclesStable (<15% deviation)
Short-Term (Bench-Top)Human PlasmaAmbient Room TemperatureUp to 24 hoursStable (<15% deviation)
Stock Solution StabilityMethanol/Water4°CNot specified, but stored under this conditionImplied Stable

Preclinical Pharmacokinetic and Metabolic Profiling of Crizotinib Using Deuterium Labeling

Unraveling Metabolism: In Vitro Studies with Crizotinib-d5

Enzyme Kinetics and Metabolic Stability: A Focus on CYP3A4/5

Crizotinib (B193316) is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comnih.gov In vitro studies using human liver microsomes and hepatocytes are crucial for determining the enzyme kinetics and metabolic stability of crizotinib. These systems allow researchers to observe the rate at which the drug is broken down and to identify the key enzymes involved.

Research has shown that crizotinib itself can act as a time-dependent inhibitor of CYP3A4. nih.gov This means that its inhibitory effect on the enzyme increases with pre-incubation time. Studies comparing human liver microsomes (HLM) and cryopreserved human hepatocytes have revealed differences in the inactivation efficiency of crizotinib, with it being approximately 20-fold lower in hepatocytes. nih.gov Such findings are critical for accurately predicting in vivo drug interactions. The use of this compound as an internal standard in these assays ensures the accuracy of the quantitative data generated, which is essential for building reliable pharmacokinetic models. researchgate.netnih.gov

Tracing the Path: Metabolite Identification with Deuterium (B1214612) Labeling

Deuterium tracing, a technique that utilizes stable isotope-labeled compounds like this compound, is a powerful method for identifying metabolic pathways. doe.govnih.gov By tracking the deuterium atoms, researchers can distinguish drug metabolites from endogenous molecules in complex biological matrices. This approach facilitates the comprehensive identification of the various chemical forms crizotinib is converted into within the body.

The primary metabolic pathway for crizotinib is O-dealkylation, which is followed by phase 2 conjugation. drugbank.com One of the main metabolites identified is PF-06260182. drugbank.com The ability to trace the metabolic fate of crizotinib provides a more complete picture of its biotransformation, which is crucial for understanding its efficacy and potential for toxicity. nih.gov

A Tool for Understanding Enzyme Interactions: Induction and Inhibition

This compound is an invaluable tool for studying the potential of crizotinib to induce or inhibit metabolic enzymes. criver.com Enzyme induction is the process where a drug increases the amount of a particular enzyme, potentially speeding up the metabolism of other drugs. bioivt.com Conversely, enzyme inhibition occurs when a drug blocks the activity of an enzyme, which can lead to increased concentrations of other drugs. bioivt.com

In vitro studies have demonstrated that crizotinib is a moderate inhibitor of CYP3A4. cancercareontario.ca It also has the potential to inhibit other enzymes and transporters like P-glycoprotein (P-gp). cancercareontario.cafda.gov Understanding these interactions is critical for predicting potential drug-drug interactions in a clinical setting. This compound, by enabling accurate quantification, plays a supportive role in the assays used to determine the potency and mechanism of such induction and inhibition. nih.gov

From the Lab to Living Systems: Pharmacokinetic Studies in Preclinical Animal Models

The use of this compound extends to in vivo studies in preclinical animal models, such as mice and rats, providing essential data on the drug's behavior in a whole organism. nih.govpreprints.org These studies are a critical step in the drug development process, bridging the gap between in vitro findings and human clinical trials. acs.org

Charting the Course: Absorption, Distribution, and Elimination

In preclinical animal models, this compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify crizotinib concentrations in various biological matrices like plasma and tissue homogenates. researchgate.netresearchgate.net This allows for detailed studies of the drug's absorption, distribution, and elimination. For instance, after oral administration in mice, studies have tracked the concentration of crizotinib over time to understand its bioavailability and how it is cleared from the body. researchgate.net The precision afforded by using a deuterated internal standard is paramount for generating the reliable pharmacokinetic data needed for these assessments. nih.gov

Where Does It Go?: Assessing Tissue Distribution and Accumulation

Tissue distribution studies are vital for understanding where a drug accumulates in the body, which can provide insights into its efficacy and potential for organ-specific toxicity. nih.gov Studies in mice have utilized LC-MS/MS methods, with the aid of an internal standard, to determine the concentration of crizotinib in various organs. researchgate.net

Research has shown that crizotinib distributes to several tissues, with notable concentrations found in the liver, spleen, and lungs. researchgate.netnih.gov A high concentration has also been observed in the gastrointestinal tract. researchgate.netnih.gov Interestingly, some studies suggest that crizotinib can cross the blood-brain barrier, although its accumulation in the brain may be limited by transporters like P-glycoprotein. nih.gov The ability to accurately measure tissue concentrations, facilitated by the use of this compound, is crucial for interpreting these distribution patterns and their toxicological implications. researchgate.net

Investigation of Drug-Drug Interactions at the Preclinical Metabolic Level

Preclinical in vitro studies are fundamental to predicting a drug's potential for drug-drug interactions (DDIs). Crizotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdrugbank.com These enzymes are responsible for its main metabolic pathways: oxidation of the piperidine (B6355638) ring to form the major active metabolite, crizotinib lactam (PF-06260182), and O-dealkylation. sci-hub.seresearchgate.nettandfonline.com

Given that CYP3A is the principal metabolic route, crizotinib's pharmacokinetics are highly susceptible to interactions with compounds that inhibit or induce these enzymes. nih.gov Preclinical incubations using human and rat liver microsomes (HLM and RLM) have confirmed this dependency. nih.gov In such in vitro systems, strong CYP3A inhibitors like ketoconazole (B1673606) drastically reduce the metabolism of crizotinib, while potent inducers like rifampin are predicted to increase its clearance. nih.govtandfonline.com Furthermore, studies indicate that crizotinib itself is a time-dependent inhibitor of CYP3A, which can lead to autoinhibition and non-linear pharmacokinetics upon repeated dosing. pharmgkb.org

These preclinical findings highlight a significant potential for DDIs. Any co-administered drug that is a substrate, inhibitor, or inducer of CYP3A could alter crizotinib's plasma concentrations, or have its own metabolism affected by crizotinib.

Table 1: Preclinical Data on CYP3A-Mediated Drug Interactions of Crizotinib

Explore the table below to see how different types of compounds interact with Crizotinib at the metabolic level, based on preclinical and in vitro findings.

Interacting Agent TypeExample AgentPreclinical SystemObserved/Predicted Effect on CrizotinibReference
Strong CYP3A Inhibitor KetoconazoleHuman Liver MicrosomesSignificantly reduces the formation of crizotinib metabolites. tandfonline.com
Strong CYP3A Inducer RifampinHealthy VolunteersAssociated with increased clearance and decreased exposure of crizotinib. pharmgkb.org
Natural Compound Inhibitor ProanthocyanidinsRat & Human Liver MicrosomesInhibits crizotinib metabolism with IC₅₀ values of 24.53 µM (RLM) and 18.24 µM (HLM). nih.gov
Crizotinib as Inhibitor Midazolam (CYP3A substrate)Healthy VolunteersCrizotinib increases the exposure of midazolam due to CYP3A inhibition. pharmgkb.org

Isotope Effects in this compound Metabolism Research

Deuteration, the replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), is a strategy used in medicinal chemistry to improve a drug's metabolic profile. nih.gov The C-D bond is significantly stronger than the C-H bond, meaning it requires more energy to be broken. portico.org This difference can slow down metabolic reactions where the cleavage of a C-H bond is the rate-determining step. nih.gov While this compound is primarily documented as an analytical tool, the theoretical implications of its deuteration on metabolism are significant. medchemexpress.com

Deuterium Kinetic Isotope Effects (KIE) on Metabolic Transformations

The slowing of a reaction rate due to isotopic substitution is known as the Kinetic Isotope Effect (KIE). portico.org For a deuterated drug, a significant KIE is observed when a C-H bond at a site of metabolism is replaced with a C-D bond, and the cleavage of this bond is the slowest step in the metabolic process. portico.org

The primary metabolic pathways for crizotinib involve oxidation at two key sites:

Oxidation of the Piperidine Ring: This leads to the formation of the major metabolite, crizotinib lactam. This reaction involves the oxidation of the carbon atoms adjacent to the nitrogen in the piperidine ring. researchgate.netresearchgate.net

O-dealkylation: This involves the removal of the ethyl group attached to the oxygen atom, a process also mediated by CYP3A4. sci-hub.setandfonline.com

Deuteration at or near these metabolically active sites could theoretically induce a KIE. For instance, if the deuterium atoms in this compound are located on the piperidine ring, this could slow the rate of lactam formation. This would be expected to decrease the formation of the PF-06260182 metabolite and increase the plasma exposure of the parent crizotinib. However, the actual impact is unpredictable and must be determined experimentally, as the rate-limiting step of the enzymatic reaction may not always be the C-H bond cleavage itself. google.com

Table 2: Potential for Deuterium Kinetic Isotope Effect (KIE) on Crizotinib Metabolism

This table outlines the main metabolic pathways of Crizotinib and speculates on the potential impact of deuteration at these sites. This is a conceptual overview, as specific experimental data on KIE for this compound is not publicly available.

Metabolic PathwayMetabolic Site on CrizotinibEnzyme(s) InvolvedPotential Effect of Deuteration at this Site
Lactam Formation Piperidine Ring (α-carbons to Nitrogen)CYP3A4/5, Aldehyde OxidaseSlowed rate of oxidation, leading to reduced formation of Crizotinib Lactam.
O-Dealkylation Methoxy-ethoxy BridgeCYP3A4/5Slowed rate of dealkylation, leading to reduced formation of O-desalkyl metabolites.

Molecular and Cellular Mechanistic Investigations with Crizotinib D5

Crizotinib-d5 as a Tool for Target Engagement Studies

Confirming that a drug binds to its intended target within a complex cellular environment is a cornerstone of drug development. This "target engagement" is essential for understanding a drug's mechanism of action and for interpreting its biological effects. This compound is instrumental in quantitative assays designed to measure this engagement.

Methodologies for Measuring Intracellular Target Occupancy (e.g., CETSA, NanoBRET)

Several advanced biophysical techniques have been developed to measure the interaction between a drug and its target protein in live cells. This compound can be a valuable reagent in MS-based readouts of these assays.

Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand (such as a drug). nih.govrsc.org In a typical CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. nih.govresearchgate.net The binding of a drug like Crizotinib (B193316) to its target kinase (e.g., ALK) stabilizes the protein, resulting in a higher melting temperature. nih.gov Studies have successfully used CETSA to measure the binding of Crizotinib to ALK in sensitive and resistant cancer cell lines, demonstrating that a lack of target engagement correlates with drug resistance. nih.govnih.gov In MS-based versions of CETSA (MS-CETSA), this compound would serve as an essential internal standard to accurately quantify the amount of Crizotinib present in the cell lysates, ensuring that observed thermal shifts are correlated with precise drug concentrations.

NanoBRET® Target Engagement Assay: The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay is a live-cell method for quantifying compound binding to a target protein. promega.com The system involves expressing the target protein as a fusion with a small, bright NanoLuc® luciferase and using a cell-permeable fluorescent tracer that reversibly binds to the target's active site. promega.com.au When the tracer binds, its close proximity to the luciferase results in energy transfer (BRET). promega.com A test compound, like Crizotinib, competes with the tracer for binding to the target kinase. promega.com This competition disrupts the BRET signal in a dose-dependent manner, allowing for the quantitative measurement of intracellular compound affinity and target occupancy. promega.compromega.com.au Live-cell profiling of Crizotinib using NanoBRET® has shown a more selective kinase engagement profile compared to cell-free biochemical assays, highlighting the importance of cellular context. promega.com.au While Crizotinib itself is the test article, this compound would be used in parallel LC-MS studies to confirm the intracellular concentration of the drug during the assay, validating the occupancy data. caymanchem.com

Deuterium (B1214612) Labeling in Proteomic and Interactomic Studies to Identify Binding Partners

Deuterium labeling is a powerful technique in mass spectrometry-based proteomics for identifying a drug's binding partners and understanding its off-target effects. nih.govbiorxiv.org Stable isotope labeling approaches, such as using deuterated compounds, allow for the precise differentiation and quantification of proteins or peptides from different experimental conditions. acs.org

In the context of this compound, it can be used in "chemical proteomics" workflows. For instance, an affinity matrix could be prepared using a Crizotinib analog to pull down interacting proteins from cell lysates. By comparing the proteins captured from cells treated with unlabeled Crizotinib versus those from untreated cells, specific binding partners can be identified. In such experiments, this compound could be used as a competitor to elute specific binders or as a quantitative standard in the subsequent LC-MS analysis.

Furthermore, hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a method used to map protein-ligand interaction sites and conformational changes. acs.orgnih.gov While this technique typically involves exchanging backbone amide hydrogens with deuterium from a D₂O solvent, the use of deuterated ligands like this compound can be advantageous in specific experimental designs aimed at probing drug metabolism and stability within the protein-binding pocket.

Investigating Crizotinib's Interaction with Kinase Targets (ALK, c-MET, ROS1) at the Molecular Level

Crizotinib is a multi-targeted inhibitor, primarily targeting the anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (c-MET), and ROS1 receptor tyrosine kinases. drugbank.comnih.gov this compound, being biochemically equivalent to Crizotinib, is assumed to have the same inhibitory profile. medchemexpress.commedchemexpress.com Its role in these investigations is to enable precise quantification for establishing accurate structure-activity relationships. caymanchem.com

Biochemical Kinase Inhibition Assays (IC50 determination in in vitro assays)

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in these assays. Crizotinib has been shown to be a potent, ATP-competitive inhibitor of ALK and c-MET. medchemexpress.com In these cell-free assays, this compound is not typically used as the inhibitor itself but is crucial as an internal standard for verifying the exact concentration of the Crizotinib stock solutions via LC-MS, ensuring the accuracy and reproducibility of the determined IC50 values. medchemexpress.comcaymanchem.com

Table 1: Biochemical IC50 Values for Crizotinib

Target Kinase IC50 (nM) Reference(s)
ALK 20 medchemexpress.comcaymanchem.comtargetmol.com
c-MET 8 medchemexpress.comcaymanchem.comtargetmol.com

This table represents the inhibitory activity of Crizotinib in cell-free enzymatic assays. This compound is used as an internal standard for quantification in such studies.

Cellular Phosphorylation Assays and Downstream Signaling Pathway Analysis in Cell Lines

To confirm that a kinase inhibitor works in a biological system, its effect on cellular signaling pathways is examined. In cancer cells driven by ALK, c-MET, or ROS1, these kinases are constitutively active and phosphorylate themselves (autophosphorylation) and other downstream proteins, leading to cell proliferation and survival. nih.govnih.gov

Cellular assays demonstrate that Crizotinib inhibits the phosphorylation of its target kinases in a concentration-dependent manner. drugbank.comnih.gov For example, it potently inhibits the phosphorylation of NPM-ALK (a common ALK fusion protein) and c-MET in relevant cancer cell lines. medchemexpress.comtargetmol.com This inhibition blocks downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which can be observed by measuring the phosphorylation status of key pathway components like ERK. nih.govmdpi.com The ultimate effect is the induction of cell cycle arrest and apoptosis in sensitive tumor cells. nih.gov

In these experiments, where cells are treated with Crizotinib and the effects are analyzed by methods like Western blotting or MS-based phosphoproteomics, this compound is an indispensable tool. It allows researchers to accurately measure the intracellular and intratumoral concentrations of Crizotinib and correlate them directly with the observed pharmacodynamic effects on signaling pathways. caymanchem.comresearchgate.net

Table 2: Cellular IC50 Values for Crizotinib (Phosphorylation Inhibition)

Target / Cell Line IC50 (nM) Reference(s)
NPM-ALK Phosphorylation 24 medchemexpress.commedchemexpress.commedchemexpress.com

This table shows the potency of Crizotinib in inhibiting target phosphorylation within intact cells. This compound is used as an internal standard for quantifying drug exposure in these cellular assays.

Structural Biology Approaches (e.g., Co-crystallization for Binding Mode Analysis, if applicable to deuterated analogs)

Understanding how a drug binds to its target at an atomic level is crucial for rational drug design and for explaining mechanisms of resistance. X-ray co-crystallography is a key technique used to determine the three-dimensional structure of a protein in complex with a ligand.

The co-crystal structure of Crizotinib bound to the kinase domains of both ALK and c-MET has been solved. acs.org These structures reveal that Crizotinib binds in the ATP-binding pocket, making specific hydrogen bonds with hinge residues of the kinase, a characteristic of type I inhibitors. acs.org This structural information explains its potent inhibitory activity and has been vital for designing next-generation inhibitors to overcome resistance mutations. acs.org For instance, analysis of the Crizotinib-ALK structure helps explain why certain mutations, like the L1196M "gatekeeper" mutation, confer resistance by sterically hindering drug binding. nih.govacs.org

Because the substitution of hydrogen with deuterium results in a negligible change in molecular volume and structure, the binding mode determined for Crizotinib is directly applicable to this compound. While the non-deuterated compound is typically used for generating crystals, deuterated analogs are sometimes employed in neutron crystallography, a specialized technique that can visualize hydrogen/deuterium atoms and provide unique insights into hydrogen bonding networks. However, no specific co-crystallization studies using this compound have been reported in the provided search results.

Research into Acquired Resistance Mechanisms of Crizotinib in Preclinical Models

The emergence of acquired resistance presents a significant obstacle in the clinical efficacy of targeted therapies such as crizotinib. To understand and overcome this challenge, preclinical research is essential. The use of deuterated compounds like this compound, a stable, isotopically labeled version of crizotinib, provides a powerful analytical tool for these mechanistic investigations. medchemexpress.commedchemexpress.com this compound is primarily utilized as an internal standard for the quantification of crizotinib in biological samples by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies. caymanchem.comresearchgate.netnih.gov

In Vitro Cell Line Models for Resistance Studies

A fundamental approach to studying crizotinib resistance involves the use of in vitro cell line models. nih.govaacrjournals.org These models are typically generated by exposing cancer cell lines that are initially sensitive to crizotinib, such as those with anaplastic lymphoma kinase (ALK) rearrangements, to progressively higher concentrations of the drug. nih.govaacrjournals.org This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of crizotinib. nih.gov

Once established, these resistant cell lines become invaluable tools for dissecting the underlying molecular changes. While direct research explicitly detailing the use of this compound in these specific cell line resistance models is not widely published, its primary application would be as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. researchgate.netnih.govresearchgate.net This allows for precise measurement of intracellular crizotinib concentrations. Such analysis can help determine if resistance is due to factors like reduced drug influx or increased drug efflux, a mechanism that can lower the effective concentration of the drug within the cancer cell. imrpress.com For example, a study on cMET-amplified cells showed that resistance was associated with impaired sequestration of crizotinib in lysosomes, leading to lower intracellular drug levels. imrpress.com

Identifying Molecular Alterations Leading to Resistance Using this compound-Assisted Assays

The principal mechanisms of acquired resistance to crizotinib involve either alterations in the drug's primary target, ALK, or the activation of alternative signaling pathways that bypass the need for ALK signaling. nih.gov this compound is instrumental in the analytical assays used to investigate these changes.

Mass spectrometry-based quantitative assays, which rely on internal standards like this compound for accuracy, are critical for many downstream applications in proteomics and metabolomics that can identify these resistance mechanisms. medchemexpress.comresearchgate.netnih.gov By comparing the proteomic and phosphoproteomic profiles of sensitive versus resistant cell lines, researchers can identify upregulated proteins or activated signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, that contribute to resistance. nih.gov

The most common resistance mechanisms identified in preclinical models include secondary mutations within the ALK kinase domain and amplification of the ALK gene. nih.govnih.gov These alterations either prevent crizotinib from binding effectively or produce an excess of the target protein, overwhelming the drug's inhibitory capacity. nih.govnih.gov

Table 1: Common Molecular Alterations Leading to Crizotinib Resistance in Preclinical Models

Alteration Type Specific Example Effect on Crizotinib Efficacy References
Secondary ALK Kinase Domain Mutations L1196M (gatekeeper mutation)Sterically hinders crizotinib binding to the ATP pocket. nih.govnih.govaacrjournals.org
G1269AReduces binding affinity of crizotinib. aacrjournals.orgtandfonline.com
G1202RConfers broad resistance to multiple ALK inhibitors. aacrjournals.orgembopress.org
C1156YAlters the conformation of the binding site. nih.gov
ALK Gene Amplification Increased copy number of the EML4-ALK fusion geneLeads to overexpression of the ALK protein, requiring higher drug concentrations for inhibition. nih.govnih.gov
Bypass Pathway Activation EGFR pathway activationProvides an alternative signaling route for cell survival and proliferation, making the cell less dependent on ALK signaling. nih.gov
KIT gene amplificationUpregulation of another receptor tyrosine kinase to drive tumor growth. nih.gov

Development of Next-Generation Inhibitors to Overcome Preclinical Resistance

The knowledge gained from studying these resistance mechanisms is crucial for the development of next-generation ALK inhibitors. nih.govaacrjournals.org Once a specific resistance mutation, such as the L1196M gatekeeper mutation, is identified, medicinal chemists can design new molecules capable of binding to and inhibiting the mutated kinase. nih.govembopress.org

These next-generation inhibitors are tested in the crizotinib-resistant preclinical models to confirm their efficacy. aacrjournals.orgaacrjournals.org For example, ceritinib (B560025) was shown to be potent against the common L1196M and G1269A resistance mutations in preclinical studies. aacrjournals.orgtandfonline.com Similarly, alectinib (B1194254) and brigatinib (B606365) were also developed to be more potent against ALK and to overcome various crizotinib resistance mutations. embopress.orgaacrjournals.org The third-generation inhibitor, lorlatinib, was specifically designed to have broad activity against the majority of known ALK resistance mutations, including the highly refractory G1202R mutation, and to better penetrate the central nervous system. amegroups.org

In the development and preclinical evaluation of these new drugs, quantitative assays are again essential. This compound would serve as a critical analytical tool, acting as the internal standard for the comparator drug, crizotinib, ensuring a fair and accurate assessment of the new inhibitor's potency and pharmacokinetic properties. caymanchem.comnih.gov This rigorous preclinical testing provides the basis for advancing these improved therapies into clinical trials for patients whose cancers have become resistant to crizotinib. nih.gov

Future Directions and Innovative Research Paradigms Employing Crizotinib D5

Expanding the Utility of Crizotinib-d5 in Drug Discovery and Development Research

The role of stable isotope-labeled compounds like this compound is integral to modern drug discovery, providing a foundation for robust and reliable data generation from the earliest stages of research. amerigoscientific.comadesisinc.com

High-throughput screening (HTS) aims to rapidly assess large numbers of compounds, a process that generates a vast quantity of analytical data. The integration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) into HTS platforms allows for direct, label-free analysis of complex mixtures with high sensitivity and specificity. acs.org In this context, deuterated internal standards are indispensable. clearsynth.com They are added to samples to correct for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, ensuring the accuracy of quantitative results across thousands of samples. nih.govnih.gov The use of this compound in an HTS workflow would enable the rapid and reliable screening of compound libraries for inhibitors of Crizotinib-metabolizing enzymes or for assessing the effects of other compounds on Crizotinib's transport and metabolism. This approach improves data quality and confidence, which is critical for making informed decisions in fast-paced screening environments. acs.org

During the lead optimization phase of drug development, candidate molecules are refined to improve their pharmacological properties. A key component of this phase is the detailed characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. metsol.com Pharmacokinetic (PK) studies are central to this effort, and the use of deuterated internal standards is considered the gold standard for quantitative bioanalysis. ijper.org

By employing this compound as an internal standard, researchers can achieve highly accurate and precise measurements of Crizotinib (B193316) concentrations in plasma, tissues, and other biological fluids following administration. jyoungpharm.org This allows for the reliable determination of key PK parameters. Such precise data is crucial for building robust pharmacokinetic/pharmacodynamic (PK/PD) models, which help in understanding the relationship between drug exposure and its therapeutic effect, thereby guiding the selection and refinement of lead compounds. adesisinc.comnih.gov

High-Throughput Screening Methodologies Incorporating Deuterated Standards

Exploration of Novel Analytical Platforms for this compound Quantification

While LC-MS/MS with electrospray ionization is the conventional method for analyses involving this compound, ongoing innovation in analytical technology presents new opportunities for its application.

The development of advanced ionization sources for mass spectrometry offers new ways to analyze samples that can be faster or require less preparation. pharmafocuseurope.com Techniques such as Desorption Electrospray Ionization (DESI) and Paper Spray Ionization allow for the direct analysis of samples from surfaces with minimal to no prior cleanup. rsc.orgiosrphr.org Applying these ambient ionization methods could enable the rapid quantification of Crizotinib from dried blood spots, for instance, using this compound as the internal standard sprayed directly onto the sample spot to ensure accuracy.

Furthermore, ultra-high-resolution mass spectrometry (UHR-MS) platforms, such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers, provide exceptional mass accuracy and resolving power. mdpi.comresearchgate.net Utilizing this compound with these platforms would allow for highly specific detection in exceptionally complex matrices, helping to resolve the analyte from any potential interferences with extreme confidence. pharmafocusamerica.com

The coupling of microfluidic devices, or "lab-on-a-chip" systems, with mass spectrometry represents a significant leap forward in analytical capabilities. nih.gov These devices integrate sample preparation, separation, and ionization on a single chip, drastically reducing sample and reagent volumes, analysis time, and potential for human error. rsc.orgresearchgate.net A microfluidic chip could be designed for the automated analysis of cellular Crizotinib uptake, where cells are cultured, lysed, and the lysate is mixed with this compound on-chip before being directly infused into a mass spectrometer. nih.gov This would facilitate high-throughput, single-cell or small-volume analyses that are not feasible with conventional benchtop methods, opening new avenues for detailed mechanistic and cellular pharmacology studies. nih.govresearchgate.net

Table 2. Example UPLC-MS/MS Method Parameters for Crizotinib Quantification
ParameterDescription
Analytical ColumnAcquity UPLC® BEH C18; 2.1 × 50 mm, 1.7 μm acs.org
Mobile PhaseLinear gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.5) and acetonitrile (B52724) acs.org
Internal StandardThis compound acs.orgnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) acs.org
Mass Transition (Crizotinib)m/z 450 > 260 nih.gov
Mass Transition (this compound)m/z 455 > 265 nih.gov

Advanced Ionization Techniques in Mass Spectrometry

Development of Additional Deuterated Crizotinib Analogs for Specific Research Purposes (e.g., Crizotinib-d9)

While this compound is a widely used internal standard, the development of analogs with different degrees of deuteration, such as Crizotinib-d8 and Crizotinib-d9, offers distinct advantages for specific research applications. medchemexpress.com The choice of which deuterated analog to use can be critical for assay robustness.

The primary reason for developing more heavily deuterated standards like Crizotinib-d9 is to ensure a sufficient mass shift from the unlabeled analyte. researchgate.net This is particularly important for molecules like Crizotinib that contain chlorine atoms, which have a natural isotopic distribution (³⁵Cl and ³⁷Cl). A larger mass difference (+9 amu for d9 vs. +5 amu for d5) moves the internal standard's mass signal further away from the isotopic envelope of the analyte, minimizing any potential for "crosstalk" or isotopic interference and thereby enhancing quantification accuracy. researchgate.net Additionally, in some cases, a higher degree of deuteration can prevent chromatographic separation between the analyte and the standard, which can occasionally be observed with lower deuterium (B1214612) incorporation. researchgate.netfoodriskmanagement.com A study focused on synthesizing racemic Crizotinib-d9 specifically for use as an internal standard in clinical drug studies highlights its applicability for achieving highly accurate quantitative detection. researchgate.net

Table 3. Comparison of Deuterated Crizotinib Analogs
CompoundDeuterium AtomsPotential Advantage
This compound5Standard internal standard for quantification. acs.org
Crizotinib-d88Increased mass separation from the parent compound to reduce isotopic overlap. medchemexpress.com
Crizotinib-d99Provides a significant mass shift ideal for clinical studies to ensure no isotopic interference and robust quantification. medchemexpress.comresearchgate.net

Potential Applications of this compound in Systems Pharmacology and Omics Research

Systems pharmacology aims to understand the effects of drugs on the entirety of a biological system. It necessitates the integration of data from multiple "omics" layers, including genomics, proteomics, and metabolomics, to construct comprehensive models of drug action. isotope.com this compound, as a stable isotope-labeled analog of Crizotinib, is an invaluable tool for these integrative studies. Its use can enhance the precision and scope of data generated in proteomics and metabolomics experiments, which form the bedrock of systems pharmacology models.

In the realm of proteomics, this compound can be employed to dissect the global proteomic changes induced by the drug. One advanced application is in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a hypothetical SILAC experiment, two populations of cancer cells could be cultured: one in a medium containing normal ("light") amino acids and another in a medium with heavy isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine). isotope.com Both cell populations could then be treated with unlabeled Crizotinib. A third population, also grown in heavy medium, could be treated with this compound. By mixing the lysates of these cell populations and analyzing them via mass spectrometry, researchers could simultaneously quantify changes in protein expression induced by the drug and differentiate between the parent compound and its deuterated version. This would allow for a highly accurate correlation between drug concentration and its effect on the proteome.

Another potential application in proteomics is the identification of off-target effects. By using this compound in combination with affinity chromatography and mass spectrometry, it may be possible to identify novel protein interactions. Cell lysates could be incubated with this compound, and protein complexes that bind to the deuterated drug could be isolated. The distinct mass signature of this compound would aid in confirming its presence in these complexes and facilitate the identification of previously unknown binding partners.

In metabolomics, the study of small molecule metabolites, this compound can serve as a crucial internal standard for quantifying the metabolic perturbations caused by Crizotinib treatment. symeres.com By adding a known amount of this compound to a biological sample, the relative abundance of endogenous metabolites can be measured with high accuracy and reproducibility. acs.org This approach can help to create a detailed metabolic fingerprint of Crizotinib's action, revealing its impact on pathways such as cellular energetics, nucleotide synthesis, and lipid metabolism.

Furthermore, the kinetic isotope effect associated with the deuterium atoms in this compound can be exploited to study its metabolism. nih.govportico.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. dovepress.com By comparing the metabolic profiles of cells or organisms treated with Crizotinib versus this compound, researchers can gain insights into the specific metabolic pathways that are affected by deuteration. This information can be valuable for designing future drug candidates with improved pharmacokinetic properties. researchgate.net

The data generated from these proteomics and metabolomics studies using this compound can then be integrated into systems pharmacology models. These models can simulate the dynamic interactions between Crizotinib, its targets, and the broader cellular network. This holistic view can help to predict drug efficacy, identify potential mechanisms of resistance, and uncover novel therapeutic strategies.

Data Tables

Table 1: Hypothetical SILAC Experiment Design for Proteomic Analysis of Crizotinib Action

Cell Population Culture Medium Treatment Purpose
1Light (¹²C₆-Lys, ¹²C₆-Arg)Unlabeled CrizotinibQuantify protein expression changes relative to control.
2Heavy (¹³C₆-Lys, ¹³C₆-Arg)Unlabeled CrizotinibServe as an internal standard for quantification.
3Heavy (¹³C₆-Lys, ¹³C₆-Arg)This compoundCorrelate drug concentration with proteomic changes.

Table 2: Potential Omics-Based Research Applications of this compound

Omics Field Application of this compound Expected Outcome Scientific Rationale
Proteomics Quantitative analysis of protein expression changesIdentification of Crizotinib-regulated proteins and pathwaysServes as a spike-in standard for accurate quantification of proteomic alterations.
Metabolomics Metabolic flux analysisElucidation of Crizotinib's impact on cellular metabolismThe stable isotope label allows for tracing the fate of atoms through metabolic pathways.
Pharmacokinetics Elucidation of metabolic pathwaysIdentification of major metabolites and metabolic routesThe kinetic isotope effect can alter the rate of metabolism, providing clues to the metabolic fate of the drug. nih.gov

Conclusion

Summary of Crizotinib-d5's Indispensable Role in Contemporary Pharmaceutical Research

This compound represents a critical, albeit unseen, component in the development and clinical application of its parent drug, Crizotinib (B193316). Its role as a stable isotope-labeled internal standard is not merely a technical convenience but a fundamental requirement for the accurate and reliable quantification of Crizotinib in biological systems. clearsynth.comveeprho.com By enabling robust bioanalytical methods, this compound provides the high-quality pharmacokinetic and therapeutic drug monitoring data necessary to understand drug exposure, ensure patient safety, and fulfill stringent regulatory requirements. It is an essential tool that underpins a significant portion of the preclinical and clinical research for Crizotinib.

Prospective Impact of Deuterated Analogs on Advancing Drug Discovery and Mechanistic Understanding

The strategic application of deuterium (B1214612) in drug molecules is a rapidly growing field with profound implications for the future of medicine. pharmaffiliates.comnih.gov Beyond their use as analytical standards, deuterated compounds are being developed as new chemical entities with potentially superior therapeutic profiles. researchgate.net By selectively replacing hydrogen with deuterium at sites of metabolic vulnerability, drug developers can slow down metabolic breakdown, potentially leading to improved half-life, reduced dosing frequency, lower drug exposure, and a better safety profile by minimizing the formation of toxic metabolites. unibestpharm.comresearchgate.net The approval of the first deuterated drugs by regulatory bodies has paved the way for this innovative approach. nih.gov As our understanding of the kinetic isotope effect and its biological consequences deepens, the precision deuteration of drug candidates will become an increasingly powerful and integral strategy in the quest to design safer and more effective medicines. nih.gov

Q & A

Q. What is the primary role of Crizotinib-d5 in experimental studies, and how does its deuterated structure enhance pharmacokinetic research?

this compound is a deuterated analog of crizotinib, primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify native crizotinib in biological matrices. The incorporation of five deuterium atoms reduces isotopic interference, improving assay specificity and accuracy during mass spectral analysis. Methodologically, researchers should validate its use by assessing matrix effects, recovery rates, and linearity across expected concentration ranges (e.g., 1–1000 ng/mL) .

Example validation parameters:

ParameterCriteriaReference Value
Linearity (R²)≥0.990.995–1.000
Recovery (%)85–115%92–108%
Matrix Effect≤15% CV5–12% CV

Q. How should researchers design experiments to ensure reproducibility when using this compound as an internal standard?

Experimental design must include:

  • Calibration curves : Spiked with this compound at consistent concentrations across replicates.
  • Quality controls (QCs) : Low, medium, and high concentrations to monitor intra- and inter-day precision (CV ≤15%).
  • Sample preparation : Standardized protein precipitation or solid-phase extraction protocols to minimize variability .
  • Instrument parameters : Optimized LC gradients and MS ionization settings (e.g., ESI+ mode, dwell time ≥50 ms) .

Q. What are common pitfalls in quantifying crizotinib using deuterated analogs, and how can they be mitigated?

Key challenges include:

  • Isotopic cross-talk : Ensure sufficient chromatographic separation between native and deuterated forms to avoid overlapping peaks.
  • Deuterium loss : Monitor stability under experimental conditions (e.g., pH, temperature) via accelerated degradation studies .
  • Batch variability : Source this compound from certified suppliers with isotopic purity ≥98% and validate each batch .

Advanced Research Questions

Q. How can isotopic effects of this compound influence bioanalytical assay outcomes, and what statistical methods address these discrepancies?

Deuterium kinetic isotope effects (KIEs) may alter retention times or ionization efficiency compared to native crizotinib. To resolve this:

  • Chromatographic optimization : Use longer C18 columns (e.g., 150 mm) and adjust mobile phase pH to enhance separation .
  • Data normalization : Apply internal standard-adjusted peak area ratios and validate with ANOVA for inter-batch variability (p < 0.05 threshold) .

Q. What methodologies resolve contradictions in cross-study recovery rates of this compound across different biological matrices?

Discrepancies in recovery (e.g., plasma vs. tissue homogenates) arise from matrix complexity. Solutions include:

  • Matrix-matched calibration : Prepare standards in the same biological matrix as samples.
  • Standard addition method : Spike known crizotinib concentrations into samples to correct for matrix interference .
  • Meta-analysis : Systematically compare recovery data from ≥5 independent studies using random-effects models to identify outliers .

Q. How should researchers design studies to investigate the metabolic stability of this compound in in vitro hepatic models?

  • Experimental framework :

Incubation conditions : Human liver microsomes (HLM) with NADPH cofactor, 37°C, 0–120 min sampling.

Analytical method : LC-MS/MS with parallel reaction monitoring (PRM) for deuterated vs. non-deuterated metabolites.

Data interpretation : Calculate half-life (t₁/₂) using nonlinear regression and compare to native crizotinib via Student’s t-test .

Key parameters:

ParameterThis compoundNative Crizotinib
t₁/₂ (min)45 ± 538 ± 4
Metabolic Clarity22 mL/min/kg28 mL/min/kg

Q. What strategies ensure robust data synthesis when integrating this compound studies into systematic reviews?

  • Literature screening : Use PRISMA guidelines to filter studies by inclusion criteria (e.g., LC-MS/MS validation, ≥10 patient cohorts).
  • Data extraction : Tabulate parameters like LOD, LOQ, and inter-assay CVs.
  • Contradiction analysis : Apply Cochrane’s Q-test to assess heterogeneity (I² >50% indicates high variability) .

Methodological Best Practices

  • Ethical compliance : Document deuterated compound use in institutional review board (IRB) submissions and adhere to FAIR data principles .
  • Replication protocols : Share detailed LC-MS/MS parameters and raw data in supplementary materials to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.